molecular formula C35H34N2O2S B408409 2-[2-(4-Butylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 332045-25-7

2-[2-(4-Butylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Katalognummer: B408409
CAS-Nummer: 332045-25-7
Molekulargewicht: 546.7g/mol
InChI-Schlüssel: BMKMFMFQLBPQRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tetrahydroquinoline derivative featuring a carbonitrile group at position 3, a 4-phenylmethoxyphenyl substituent at position 4, and a sulfanyl-linked 2-(4-butylphenyl)-2-oxoethyl moiety at position 2. Crystallographic data for analogous compounds (e.g., R factors < 0.1) suggest stable molecular conformations, often resolved using SHELX or WinGX software .

Eigenschaften

IUPAC Name

2-[2-(4-butylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O2S/c1-2-3-9-25-14-16-27(17-15-25)33(38)24-40-35-31(22-36)34(30-12-7-8-13-32(30)37-35)28-18-20-29(21-19-28)39-23-26-10-5-4-6-11-26/h4-6,10-11,14-21H,2-3,7-9,12-13,23-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKMFMFQLBPQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a tetrahydroquinoline core, which is known for its diverse biological activities. The molecular formula is C36H40N2O2S3C_{36}H_{40}N_{2}O_{2}S_{3} with a molecular weight of approximately 628.92 g/mol.

Structural Formula

The structural representation can be summarized as follows:

C36H40N2O2S3\text{C}_{36}\text{H}_{40}\text{N}_{2}\text{O}_{2}\text{S}_{3}

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. A study evaluated several related compounds against various bacterial strains, revealing that certain derivatives displayed moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity of Related Compounds

Compound IDActivity Against S. aureusActivity Against E. coliReference
Compound AModerateStrong
Compound BStrongModerate
Compound CWeakWeak

Anti-inflammatory Properties

Another significant aspect of the biological activity of this compound is its potential anti-inflammatory effects. Inhibitory assays against cyclooxygenase enzymes (COX-1 and COX-2) have shown that certain derivatives can selectively inhibit COX-2, which is implicated in inflammatory processes.

Table 2: COX Inhibition Potency

Compound IDCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio (COX-2/COX-1)
Compound A30802.67
Compound B10909.00
Compound C20502.50

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have indicated that the compound may exhibit selective cytotoxicity, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)25Cell cycle arrest
A549 (Lung)>50No significant effect

Case Study: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial efficacy of several tetrahydroquinoline derivatives, including our compound of interest. The results demonstrated that modifications to the phenyl rings significantly affected antimicrobial potency, suggesting structure-activity relationships that could guide future drug design efforts.

Research Findings on Anti-inflammatory Properties

In a comparative study on anti-inflammatory agents, the compound was evaluated alongside established NSAIDs. Results indicated that while traditional NSAIDs showed broader effects, the compound exhibited a more targeted action with fewer side effects, highlighting its potential as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Compound Name Core Structure Key Substituents Bioactivity (Reported) Synthesis Method Reference ID
Target Compound 5,6,7,8-Tetrahydroquinoline 2-[2-(4-Butylphenyl)-2-oxoethyl]sulfanyl; 4-(4-phenylmethoxyphenyl); 3-carbonitrile Not explicitly reported (inferred) Likely cyclocondensation/SNAr
2-Amino-4-(4-chlorophenyl)-5,6-dihydro-benzo[h]quinoline-3-carbonitrile Benzo[h]quinoline 4-(4-Chlorophenyl); 3-carbonitrile α-Glucosidase inhibition (IC₅₀: 121.8 µg/mL) Multi-step condensation
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chromene-fused quinoline 4-(4-Methylphenyl); 3-carbonitrile Anticancer (K562 cell line) Microwave-assisted synthesis
2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-hexahydroquinoline-3-carbonitrile Hexahydroquinoline 4-(4-Methylsulfanylphenyl); 1-(4-bromophenyl); 3-carbonitrile Not reported Solvent-free grinding method
4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile Octahydroquinoline 4-(4-Bromophenyl); 8-methyl; 3-carbonitrile Crystallographic stability One-pot cyclization
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile Pyridine core Sulfanyl linker; 4-bromo/4-chloro phenyl Not reported Nucleophilic substitution

Key Observations:

Structural Diversity: The target compound uniquely combines a phenylmethoxyphenyl group (electron-rich) and a butylphenyl-oxoethyl chain, distinguishing it from simpler halogenated (e.g., chloro, bromo) or methyl-substituted analogs . Sulfanyl linkages are shared with pyridine-based derivatives (e.g., ), but the tetrahydroquinoline core in the target compound may confer greater conformational rigidity compared to pyridine analogs.

Bioactivity Trends :

  • Compounds with chlorophenyl or chromene moieties (e.g., ) exhibit α-glucosidase inhibition or anticancer activity, suggesting that the target compound’s phenylmethoxyphenyl group—a bulkier, more lipophilic substituent—might modulate similar targets with enhanced potency or selectivity.

Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of ketones with malononitrile derivatives, followed by sulfanyl-group incorporation via nucleophilic aromatic substitution (SNAr), as seen in structurally related molecules .

Crystallographic Stability :

  • Analogous compounds exhibit low R factors (e.g., 0.045–0.173 ), indicating well-resolved structures. The target compound’s conformation is expected to be similarly stable, resolvable via SHELXL or ORTEP-III .

Vorbereitungsmethoden

One-Step Cyclization via Nucleophilic Reagent-Mediated Reaction

A pivotal method for constructing the tetrahydroquinoline core involves reacting an aniline derivative with a nucleophilic reagent and an aldehyde under mild conditions. As described in EP0385271B1, this approach avoids harsh reduction steps and enables direct introduction of functional groups.

Representative Procedure

  • Reactants :

    • Aniline salt: 4-(Phenylmethoxy)aniline hydrochloride.

    • Nucleophilic reagent: Sodium sulfinate (R₃-SO₂Na) or thiol (R₃-SH).

    • Aldehyde: 4-Butylphenylacetaldehyde.

  • Conditions :

    • Solvent: Ethanol or dimethylformamide (DMF).

    • Temperature: 15–30°C (ambient).

    • Catalyst: Strong acid (e.g., HCl).

  • Mechanism :

    • Acid-catalyzed condensation forms an imine intermediate.

    • Nucleophilic attack by the sulfinate/thiol reagent terminates cyclization at the tetrahydroquinoline stage.

Yield : 65–78% (depending on R₃ and solvent).

Tandem Reductive Cyclization Using Heterogeneous Catalysts

An alternative route employs nitrobenzaldehyde derivatives and acetophenones in a Pd/C-catalyzed tandem reaction. This method sequentially combines aldol condensation, nitro reduction, and cyclization.

Key Steps :

  • Aldol Condensation :

    • 4-Nitrobenzaldehyde reacts with 4-phenylmethoxyacetophenone to form a nitrochalcone.

  • Hydrogenation :

    • Nitro group reduced to amine using H₂/Pd-C.

  • Cyclization :

    • Intramolecular Mannich reaction forms the tetrahydroquinoline core.

Optimized Parameters :

  • Catalyst: 5% Pd/C (10 mol%).

  • Solvent: Ethanol/water (9:1).

  • Temperature: 80°C, 12 h.
    Yield : 72%.

Introduction of the Sulfanyl Group

The 2-(4-butylphenyl)-2-oxoethylsulfanyl moiety is introduced via nucleophilic substitution or thiol-ene chemistry.

Thiol-Disulfide Exchange

A common strategy involves reacting a tetrahydroquinoline-thiol intermediate with 2-(4-butylphenyl)-2-oxoethyl disulfide.

Procedure :

  • Thiol Generation :

    • Reduce a tetrahydroquinoline-sulfonyl chloride precursor with LiAlH₄.

  • Disulfide Reaction :

    • React thiol intermediate with disulfide in DMF at 50°C for 6 h.
      Yield : 82%.

Michael Addition to α,β-Unsaturated Ketones

The sulfanyl group can also be added via Michael addition to a pre-formed enone system.

Conditions :

  • Substrate: 2-Oxoethyl-tetrahydroquinoline enone.

  • Thiol: 4-Butylbenzenethiol.

  • Base: Triethylamine.

  • Solvent: THF, reflux.
    Yield : 68%.

Functionalization of the 4-Phenylmethoxyphenyl Group

Ullmann Coupling for Aryl Ether Formation

The phenylmethoxy group is installed via copper-catalyzed coupling between a tetrahydroquinoline-bromide intermediate and benzyl alcohol.

Conditions :

  • Catalyst: CuI (20 mol%).

  • Ligand: 1,10-Phenanthroline.

  • Base: Cs₂CO₃.

  • Solvent: DMSO, 110°C, 24 h.
    Yield : 75%.

Optimization and Purification Strategies

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarityε = 20–40 (DMF)Maximizes solubility of intermediates.
Reaction Temperature25–80°CHigher temps accelerate cyclization but risk decomposition.

Chromatographic Purification

  • Normal-Phase HPLC : Resolves diastereomers using a silica column (hexane/ethyl acetate gradient).

  • Recrystallization : Final product purified from ethanol/water (4:1).

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.25–7.15 (m, 9H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.02 (t, 2H, SCH₂).
IR (KBr)ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.